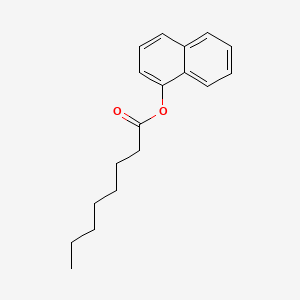
DI(PHENYL)METHYL N-AMINOCARBAMATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DI(PHENYL)METHYL N-AMINOCARBAMATE, also known as benzhydryl N-aminocarbamate, is an organic compound with the molecular formula C14H14N2O2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DI(PHENYL)METHYL N-AMINOCARBAMATE typically involves the reaction of benzhydryl chloride with an amine, followed by the introduction of a carbamate group. One common method involves the use of dimethyl carbonate as a carbamoylating agent in the presence of a suitable catalyst such as iron-chrome catalyst TZC-3/1. The reaction is carried out at elevated temperatures, around 150°C, to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow systems to enhance efficiency and scalability. The use of environmentally benign reagents and catalysts is preferred to minimize the environmental impact. For instance, dimethyl carbonate is favored over phosgene due to its lower toxicity and environmental footprint .
Analyse Chemischer Reaktionen
Types of Reactions
DI(PHENYL)METHYL N-AMINOCARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and ureas.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.
Major Products
The major products formed from these reactions include substituted carbamates, ureas, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
DI(PHENYL)METHYL N-AMINOCARBAMATE has a wide range of applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules, enhancing their stability and activity.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with carbamate functionalities.
Industry: The compound is employed in the production of agrochemicals and as a precursor for various industrial chemicals
Wirkmechanismus
The mechanism of action of DI(PHENYL)METHYL N-AMINOCARBAMATE involves the formation of stable carbamate linkages with amine groups. This interaction can protect amines from unwanted reactions during synthetic processes. The compound’s stability and reactivity are influenced by the electronic properties of the phenyl groups and the carbamate moiety .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc protected amines: These compounds use tert-butoxycarbonyl (Boc) as a protecting group, which can be removed under acidic conditions.
N-Cbz protected amines: These compounds use benzyloxycarbonyl (Cbz) as a protecting group, removable by catalytic hydrogenation.
N-Fmoc protected amines: These compounds use fluorenylmethoxycarbonyl (Fmoc) as a protecting group, removable by base.
Uniqueness
DI(PHENYL)METHYL N-AMINOCARBAMATE is unique due to its dual phenyl groups, which provide enhanced stability and reactivity compared to other carbamate-protected amines. This makes it particularly useful in complex synthetic processes where selective protection and deprotection are required .
Eigenschaften
CAS-Nummer |
3403-23-4 |
|---|---|
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
benzhydryl N-aminocarbamate |
InChI |
InChI=1S/C14H14N2O2/c15-16-14(17)18-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17) |
InChI-Schlüssel |
LKGRPUNUHDQTJB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NN |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NN |
Key on ui other cas no. |
3403-23-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Propanamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]-](/img/structure/B1618254.png)



